molecular formula C11H8BrNO2 B1375759 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde CAS No. 1119449-35-2

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde

Cat. No. B1375759
M. Wt: 266.09 g/mol
InChI Key: YQMIITZUGLDSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde is an organic compound with a molecular formula of C10H7BrO2. It is a colorless solid with a melting point of 114-116°C. It is a versatile building block used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Application in Liquid Crystal Polymers

    • Field : Polymer Science
    • Summary : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
    • Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
    • Results : The new liquid crystals were successfully synthesized and exhibited the expected liquid crystalline behavior .
  • Biomedical Applications

    • Field : Biomedical Research
    • Summary : A compound synthesized from 3-(4-bromophenyl)isoxazol-5(4H)-one and other components has shown promise for different biomedical applications, particularly for the regulation of inflammatory diseases .
    • Method : The compound was synthesized through an electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid in n-PrOH in an undivided cell in the presence of sodium bromide .
    • Results : The synthesized compound was found to be promising for different biomedical applications, particularly for the regulation of inflammatory diseases, as shown by docking studies .
  • Application in Personal Protective Equipment

    • Field : Safety and Health
    • Summary : 3-(4-Bromophenyl)propionic acid, a compound similar to “3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde”, is used in the production of personal protective equipment .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The use of this compound in personal protective equipment helps to ensure the safety and health of individuals .
  • Application in Biological Activities

    • Field : Pharmaceutical Sciences
    • Summary : Indole derivatives, which could potentially include “3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde”, have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Application in Liquid Crystal Displays

    • Field : Electronics
    • Summary : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) . These materials are often used in liquid crystal displays (LCDs) .
    • Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
    • Results : The new liquid crystals were successfully synthesized and exhibited the expected liquid crystalline behavior .
  • Application in Pharmacology

    • Field : Pharmacology
    • Summary : Indole derivatives, which could potentially include “3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde”, have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMIITZUGLDSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746283
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde

CAS RN

1119449-35-2
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1119449-35-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 2
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
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3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde

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